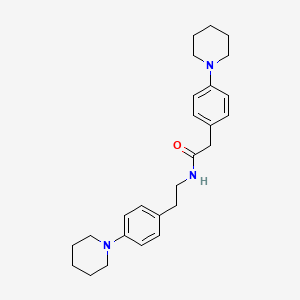
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- is a complex organic compound that belongs to the class of acetamides. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the piperidine ring often imparts significant biological activity, making such compounds of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Phenethyl Groups: This step might involve nucleophilic substitution reactions where phenethyl groups are introduced to the piperidine ring.
Acetylation: The final step could involve the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the piperidine ring to a corresponding N-oxide.
Reduction: Reduction reactions could reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmacologically active agent, possibly in the development of new drugs.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- would depend on its specific biological activity. Generally, such compounds might interact with:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways: Involving signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-piperidinophenyl)-: Lacks the phenethyl group, which might alter its biological activity.
N-(4-piperidinophenethyl)-acetamide: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperidine ring and phenethyl groups in Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- might confer distinct biological properties, making it a compound of interest for further research.
特性
CAS番号 |
38591-52-5 |
|---|---|
分子式 |
C26H35N3O |
分子量 |
405.6 g/mol |
IUPAC名 |
2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H35N3O/c30-26(21-23-9-13-25(14-10-23)29-19-5-2-6-20-29)27-16-15-22-7-11-24(12-8-22)28-17-3-1-4-18-28/h7-14H,1-6,15-21H2,(H,27,30) |
InChIキー |
IGZSOTNBAPYRHK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


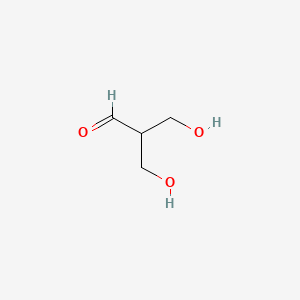
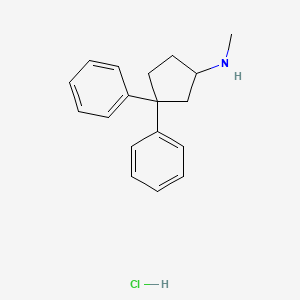
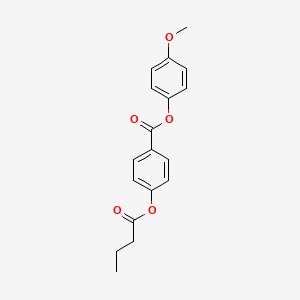
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)


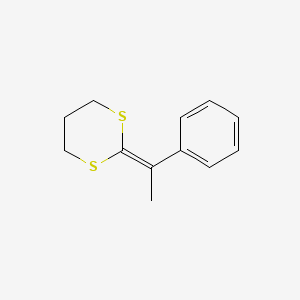
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
